

Crystal Structure of 4-bromo-1H-pyrrole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-bromo-1H-pyrrole-2-carboxylic Acid

Cat. No.: B1272240

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the crystal structure of **4-bromo-1H-pyrrole-2-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. The document details the molecular geometry, crystallographic parameters, and intermolecular interactions, supported by experimental protocols and data visualizations.

Introduction

4-bromo-1H-pyrrole-2-carboxylic acid ($C_5H_4BrNO_2$) is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrrole ring and the potential for diverse intermolecular interactions.^[1] Understanding its three-dimensional structure is crucial for designing novel molecules with specific biological activities or material properties. This guide elucidates the solid-state structure of the title compound as determined by single-crystal X-ray diffraction.

Molecular and Crystal Structure

The crystal structure analysis reveals that the non-hydrogen atoms of the pyrrole ring and the bromine atom in **4-bromo-1H-pyrrole-2-carboxylic acid** are nearly coplanar.^{[2][3]} The root-mean-square deviation from the best-fit plane is a mere $0.025(6) \text{ \AA}$.^{[2][3]} The carboxylic acid group is slightly twisted out of this plane, with a dihedral angle of $14.1(2)^\circ$ between the plane of the carboxy group and the pyrrole ring plane.^{[2][3]}

In the crystal lattice, molecules are organized into corrugated sheets parallel to the bc plane through intermolecular O—H⋯O hydrogen bonds.[\[2\]](#)[\[3\]](#) This hydrogen bonding is a key feature of the crystal packing.

Crystallographic Data

The crystallographic data for **4-bromo-1H-pyrrole-2-carboxylic acid** are summarized in the table below. The data was collected at a temperature of 293 K using Mo K α radiation.[\[2\]](#)

Parameter	Value
Chemical Formula	C ₅ H ₄ BrNO ₂
Formula Weight	190.00 g/mol
Crystal System	Monoclinic
Space Group	P 2 ₁ /c
a (Å)	16.0028 (13)
b (Å)	4.9046 (6)
c (Å)	8.2367 (7)
β (°)	93.199 (7)
Volume (Å ³)	645.47 (11)
Z	4
Density (calculated)	1.955 g/cm ³
Absorption Coefficient (μ)	6.29 mm ⁻¹
Crystal Size (mm)	0.24 × 0.20 × 0.14

Hydrogen Bond Geometry

The key hydrogen bonding interaction observed in the crystal structure is detailed in the following table.

D—H···A	d(D—H) (Å)	d(H···A) (Å)	d(D···A) (Å)	∠(DHA) (°)	Symmetry Code
O2— H2A···O1	0.82	1.84	2.654(3)	171	x, -y+3/2, z- 1/2
O2— H2B···O1	0.82	1.84	2.654(3)	171	-x+1, y+1/2, - z+1/2

D = donor atom, A = acceptor atom. The hydrogen atom on the hydroxyl group was found to be disordered over two positions (H2A and H2B).[3]

Experimental Protocols

This section outlines the methodologies employed in the synthesis, crystallization, and structure determination of **4-bromo-1H-pyrrole-2-carboxylic acid**.

Synthesis and Crystallization

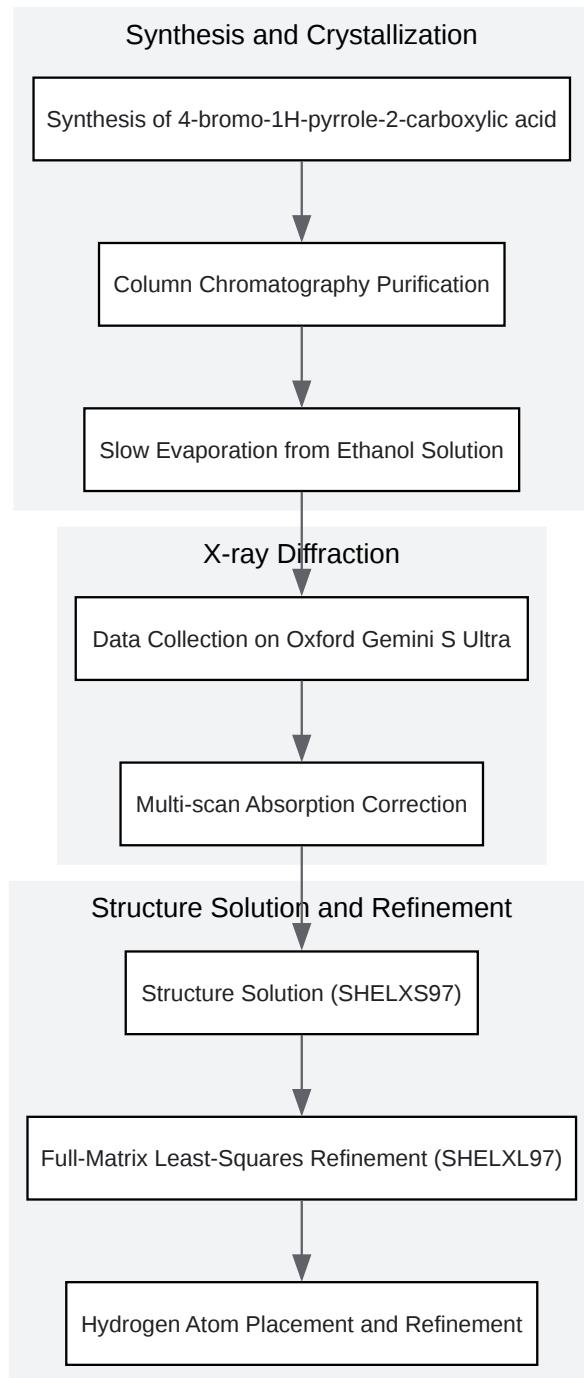
The synthesis of the title compound was achieved by reacting methyl 4-bromopyrrole-2-carbonylaminoacetate with potassium carbonate in acetonitrile at reflux for 24 hours.[2] After cooling and filtration, the solvent was evaporated, and the residue was purified by column chromatography on silica gel using an ethyl acetate-petroleum ether mixture (1:2.5) as the eluent.[2]

Single crystals suitable for X-ray diffraction were grown by slow evaporation from an ethanol solution of the purified compound at room temperature over a period of one week.[2] The resulting light yellow monoclinic crystals had a melting point of 424 K.[2]

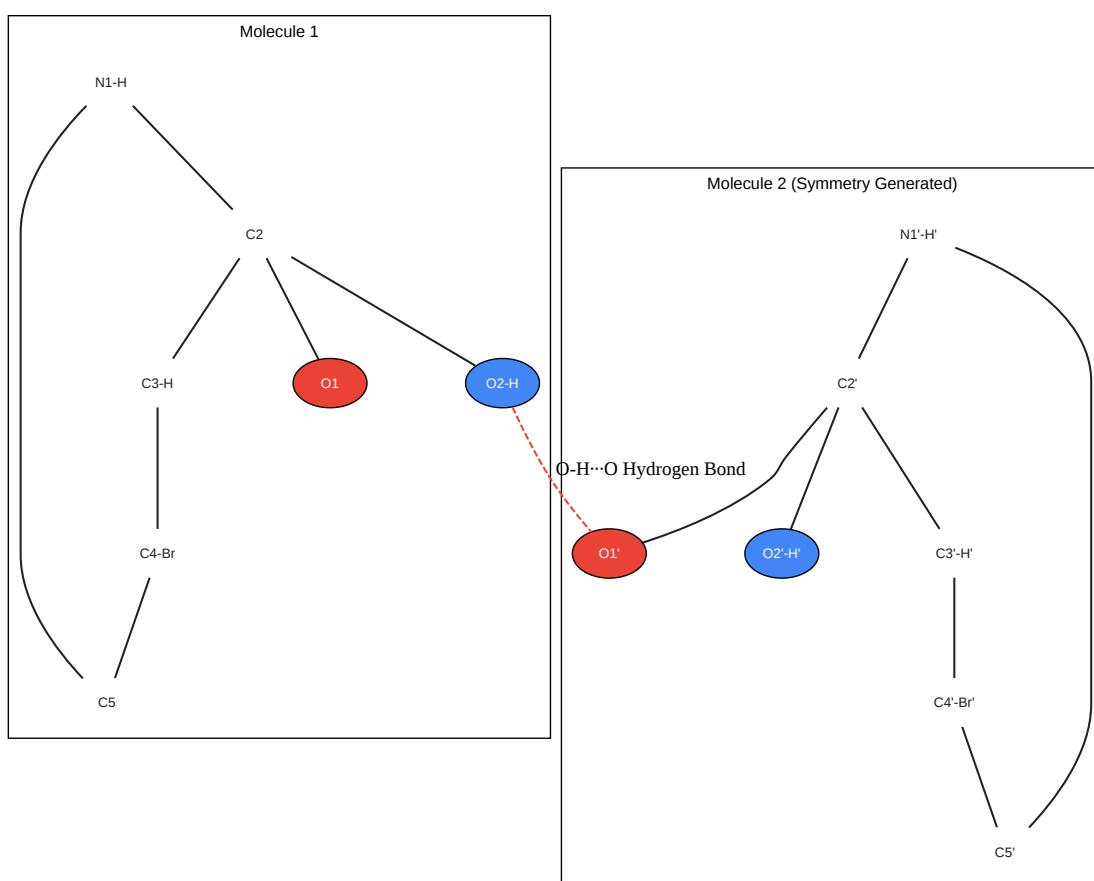
X-ray Data Collection and Structure Refinement

The crystallographic data were collected on an Oxford Gemini S Ultra area-detector diffractometer using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at 293 K.[2][3] A multi-scan absorption correction was applied to the collected data.[2][3]

The structure was solved using SHELXS97 and refined by full-matrix least-squares on F^2 using SHELXL97.[3] All non-hydrogen atoms were refined anisotropically.[2][3] The hydrogen atoms, with the exception of the hydroxyl hydrogen, were placed in geometrically calculated positions


and refined using a riding model.[2][3] The hydroxyl hydrogen atom was located from the difference Fourier map and was found to be disordered over two positions.[3]

Parameter	Value
Diffractometer	Oxford Gemini S Ultra area-detector
Radiation	Mo K α ($\lambda = 0.71073 \text{ \AA}$)
Temperature	293 K
Reflections collected	2436
Independent reflections	1387
Reflections with $I > 2\sigma(I)$	1081
R_int	0.021
R[$F^2 > 2\sigma(F^2)$]	0.034
wR(F^2)	0.081
Goodness-of-fit (S)	1.10
Parameters	85
$\Delta\rho_{\text{max}}, \Delta\rho_{\text{min}} (\text{e \AA}^{-3})$	0.39, -0.45


Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure determination and the molecular interactions within the crystal lattice.

Experimental Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)*Experimental workflow from synthesis to structure refinement.*

Intermolecular Hydrogen Bonding in Crystalline 4-bromo-1H-pyrrole-2-carboxylic acid

[Click to download full resolution via product page](#)*Schematic of the intermolecular hydrogen bonding.*

Conclusion

The crystal structure of **4-bromo-1H-pyrrole-2-carboxylic acid** has been unequivocally determined by single-crystal X-ray diffraction. The molecule is largely planar, and the crystal packing is dominated by O—H···O hydrogen bonds, which lead to the formation of corrugated sheets. This detailed structural information provides a solid foundation for further studies involving this compound in drug design and materials science, enabling a more rational approach to the development of new functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-bromo-1H-pyrrole-2-carboxylic Acid | 27746-02-7 [smolecule.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure of 4-bromo-1H-pyrrole-2-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272240#crystal-structure-of-4-bromo-1h-pyrrole-2-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com